molecular formula C16H16N2O2 B2412582 N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide CAS No. 1022734-73-1

N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide

Cat. No.: B2412582
CAS No.: 1022734-73-1
M. Wt: 268.316
InChI Key: CCXFWJRDEAWKKW-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)pyridin-2-yl]cyclopropanecarboxamide (CAS 1022734-73-1) is a synthetic organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.32 g/mol . This reagent belongs to a class of 3-benzyloxypyridine derivatives that are of significant interest in medicinal chemistry and pharmaceutical research, particularly as key scaffolds in the development of novel therapeutic agents . The compound features a cyclopropanecarboxamide group linked to a 3-(benzyloxy)pyridine core, a structural motif that is frequently explored in drug discovery for its potential biological activities.Research indicates that compounds based on the 3-benzyloxyaminopyridine structure demonstrate potent and selective inhibitory activity against specific biological targets. Recent studies have highlighted similar structural analogs as orally available and intracranially active selective inhibitors, showing promising results in targeting resistant mutations in diseases such as lung cancer . The cyclopropane ring, a prominent feature of this molecule, is a common pharmacophore in medicinal chemistry known for its ability to improve metabolic stability, enhance potency, and modify conformational properties of drug candidates . Furthermore, the scaffold serves as a versatile building block for the synthesis of more complex molecules aimed at addressing various disease mechanisms.This product is provided exclusively for research use in laboratory settings. It is strictly intended for use by qualified professionals and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate in organic synthesis, a starting material for the preparation of more complex target molecules, or as a reference standard in analytical studies. Handling should be performed in accordance with all applicable laboratory safety guidelines, and appropriate personal protective equipment should always be worn. Please refer to the safety data sheet for comprehensive hazard and handling information before use.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(13-8-9-13)18-15-14(7-4-10-17-15)20-11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXFWJRDEAWKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-bromopyridine and phenylmethanol.

    Cyclopropanation: The cyclopropane ring is introduced using cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.

    Amidation: The final step involves the formation of the amide bond between the cyclopropane carboxylic acid and the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or electrophiles like bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and a pyridine moiety, which imparts distinct chemical and biological properties

Biological Activity

N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15_{15}H16_{16}N2_{2}O2_{2}. The presence of the pyridine and cyclopropane moieties contributes to its unique pharmacological profile.

This compound exhibits biological activity through several proposed mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), which is critical for the treatment of neurodegenerative diseases like Alzheimer's disease. For example, benzyl derivatives have shown IC50_{50} values in the nanomolar range against AChE .
  • Antioxidant Activity : Some studies indicate that derivatives of this compound may possess antioxidant properties, which can mitigate oxidative stress associated with neurodegeneration .

Research Findings

Several studies have explored the biological activity of compounds related to this compound. Key findings include:

  • In vitro Studies : A study evaluating similar pyridine-based compounds found that most exhibited significant AChE inhibitory activities at nanomolar concentrations. The most potent compound had an IC50_{50} value lower than established drugs like donepezil .
  • Multi-target Activity : Compounds designed with similar structures have been shown to act on multiple targets, including AChE and oxidative stress pathways. This multi-target approach is beneficial for treating complex diseases like Alzheimer's .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the pyridine ring can significantly affect the biological activity. For instance, bulky groups may reduce AChE inhibition compared to smaller substituents .

Case Study 1: Acetylcholinesterase Inhibition

In a comparative study, several derivatives were synthesized and tested for AChE inhibition using Ellman's method. The most active compound demonstrated an IC50_{50} value of 7.5 nM, outperforming traditional AChE inhibitors like tacrine and donepezil .

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant capabilities of similar compounds using the ABTS assay. The results indicated that several derivatives exhibited moderate to strong antioxidant activity, correlating with their AChE inhibitory effects .

Table 1: Summary of Biological Activities

Compound NameAChE IC50_{50} (nM)Antioxidant ActivityReference
This compound< 56Moderate
Benzyl derivative 8a7.5Moderate
Donepezil14Low

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-(benzyloxy)pyridin-2-yl]cyclopropanecarboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via gold-catalyzed reactions, as demonstrated in the preparation of structurally related sulfilimines. For example, gold catalysts like PicAuCl₂ enable efficient coupling of pyridinyl intermediates under anhydrous toluene conditions. Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) and characterization by ¹H NMR and HPLC (≥98% purity) are critical .
  • Key Considerations : Optimize reaction temperature (typically 80–100°C) and ligand-to-catalyst ratios to minimize byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How is the structural integrity of this compound validated in novel derivatives?

  • Methodology : Employ tandem spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyridinyl and benzyloxy groups.
  • HRMS : Verify molecular weight accuracy (e.g., deviations <2 ppm).
  • X-ray crystallography (if available): Resolve stereochemical ambiguities in cyclopropane moieties .
    • Data Interpretation : Compare spectral data to reference compounds (e.g., PubChem entries for related pyridinyl carboxamides) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to kinase targets like c-Met or GSK-3β?

  • Methodology : Use the Glide docking algorithm (Schrödinger Suite), which combines systematic conformational sampling with OPLS-AA force field optimization. Key steps:

  • Prepare protein structures (e.g., PDB:1SU) by removing crystallographic water molecules and adding missing residues.
  • Generate ligand conformers via Monte Carlo sampling.
  • Validate docking accuracy using RMSD thresholds (<2 Å for top poses) .
    • Case Study : Derivatives of this scaffold showed nanomolar IC₅₀ values against GSK-3β and IKK2, with docking scores correlating to experimental inhibition (R² >0.7) .

Q. How do structural modifications (e.g., fluorophenoxy substitutions) impact the pharmacokinetic profile of this scaffold?

  • Methodology :

  • In vitro assays : Assess metabolic stability using liver microsomes (human/rodent) and CYP450 inhibition screening.
  • In silico tools : Predict logP and solubility via QikProp (Schrödinger) or ADMET Predictor.
    • Findings : Fluorine substitution at the phenoxy position (e.g., 2-fluorophenoxy analogs) enhances metabolic stability (t₁/₂ >60 min in human microsomes) and blood-brain barrier permeability (Pe >5 ×10⁻⁶ cm/s) .

Q. What experimental evidence supports dual kinase inhibition (e.g., GSK-3β/IKK2) by derivatives of this compound?

  • Methodology :

  • Kinase assays : Use recombinant kinases with ATP-concentration-matched conditions. Measure IC₅₀ via fluorescence polarization or TR-FRET.
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to exclude off-target effects.
    • Results : N-(pyridin-2-yl)cyclopropanecarboxamide derivatives exhibited dual inhibition (GSK-3β IC₅₀ = 12 nM; IKK2 IC₅₀ = 28 nM), with >50-fold selectivity over CDK7 and other kinases .

Data Contradictions and Resolution

Q. How can discrepancies in reported IC₅₀ values for similar compounds be addressed?

  • Root Cause Analysis : Variability often arises from assay conditions (e.g., ATP concentrations, enzyme sources). For example, c-Met kinase IC₅₀ values ranged from 8–40 nM depending on ATP levels (1–10 mM) .
  • Resolution : Standardize assays using the ADP-Glo™ Kinase Assay (Promega) and include positive controls (e.g., foretinib for c-Met).

Structural-Activity Relationship (SAR) Guidance

Q. Which substituents on the pyridinyl ring enhance target engagement while reducing cytotoxicity?

  • Critical Modifications :

  • Benzyloxy group : Essential for π-π stacking with kinase hinge regions (e.g., c-Met Tyr-1230).
  • Cyclopropane carboxamide : Rigidity improves binding entropy; methylation at the cyclopropane ring reduces hepatotoxicity (ALT/AST levels ↓30%) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in catalytic reactions?

  • Guidelines :

  • Use explosion-proof equipment for reactions involving gold catalysts.
  • Avoid direct skin contact; employ PPE (nitrile gloves, lab coats) and fume hoods with ≥100 ft/min airflow .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.